molecular formula C7H4ClN3O2 B8011283 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B8011283
M. Wt: 197.58 g/mol
InChI Key: VOOXHWOLYRJQNY-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 4th position and a carboxylic acid group at the 7th position further defines its chemical structure .

Chemical Reactions Analysis

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom and carboxylic acid group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-6-3-2-10-11-5(3)4(1-9-6)7(12)13/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXHWOLYRJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NN2)C(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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